Validol, chemically known as menthyl isovalerate, is an ester formed from the reaction of isovaleric acid and menthol. It appears as a colorless, transparent oily liquid with a characteristic menthol aroma. The molecular formula for Validol is C15H28O2, and it is primarily utilized in the pharmaceutical industry for its sedative properties and as a remedy for anxiety and certain skin conditions characterized by inflammation and itching .
The production process also involves etherification, where menthol reacts with isovaleric acid in the presence of acidic catalysts like sulfuric acid or sodium sulfate at elevated temperatures .
Validol exhibits several biological activities. It acts as a spasmolytic agent, providing relief from muscle spasms. Its sedative effects are attributed to its ability to irritate nerve endings, leading to reflex vasodilation and a calming effect on the nervous system. This makes Validol effective in managing anxiety and stress-related conditions . Additionally, it has been noted for its mild anti-inflammatory properties, which contribute to its use in treating skin irritations.
The synthesis of Validol involves the esterification of isovaleric acid with menthol. This process typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under specific conditions:
The process includes washing the product to remove unreacted materials and impurities, followed by vacuum distillation to obtain pure Validol .
Validol has several applications:
Research indicates that Validol interacts with various biological systems. Its sedative effects can enhance the action of other central nervous system depressants, making caution necessary when used in conjunction with such medications. Studies have shown that Validol may also affect neurotransmitter systems involved in anxiety regulation, although detailed mechanisms remain an area for further research .
Several compounds share structural similarities with Validol, primarily due to their ester nature or similar functional groups. Here are some notable comparisons:
Compound Name | Structure Type | Key Properties | Unique Features |
---|---|---|---|
Menthyl Isovalerate | Ester | Sedative, spasmolytic | Directly related to Validol; often used interchangeably |
Methyl Pentanoate | Ester | Sedative | Different alkyl chain length affects volatility |
Ethyl Valerate | Ester | Flavoring agent | Used primarily in food applications |
Isobutyl Isovalerate | Ester | Anxiolytic | Less common; different alkyl group impacts efficacy |
Validol's uniqueness lies in its specific combination of menthol's aromatic properties and the physiological effects imparted by isovaleric acid, making it particularly effective for therapeutic uses related to anxiety and muscle relaxation .
Validol’s origins trace back to early 20th-century Eastern Europe, where it was first synthesized as a byproduct of menthol and isovaleric acid esterification. The compound’s discovery emerged from efforts to isolate bioactive derivatives of valerian root (Valeriana officinalis), a plant long used in folk medicine for its sedative properties. Initial synthesis methods involved direct esterification of isovaleric acid with menthol in the presence of sulfuric acid, a process later optimized for industrial-scale production.
By the mid-20th century, Validol became a staple in Soviet and Eastern European pharmacopeias, marketed under trade names such as Validol and Menthoval for its mild anxiolytic effects. Its adoption reflected the era’s preference for plant-derived therapeutics, leveraging menthol’s known receptor-modulating properties. Early research focused on its physicochemical stability, with gas chromatography (GC) methods developed to quantify menthol and menthyl isovalerate in formulations.
Year | Development | Source |
---|---|---|
1920s | Initial synthesis via acid-catalyzed esterification | |
1960s | Industrial production standardization in the USSR | |
2010s | Advanced GC-MS validation for purity analysis |
Validol’s chemical structure—a cyclohexanol derivative esterified with isovaleric acid—confers unique properties that have made it a subject of interdisciplinary research. The compound’s molecular formula, $$ \text{C}{15}\text{H}{28}\text{O}_{2} $$, and stereochemistry (notably the (1R,2S,5R) configuration) influence its solubility and volatility. These traits are critical in applications ranging from flavoring agents to pharmaceutical excipients.
Validol is synthesized via two primary routes:
Its role extends beyond medicine:
Recent advancements in analytical chemistry have refined Validol quantification:
Property | Value | Source |
---|---|---|
Molecular Weight | 240.38 g/mol | |
Boiling Point | 275.72°C | |
LogP (Octanol-Water) | 5.79 | |
Solubility in Ethanol | 0.3057 mg/L |
Validol’s scientific and industrial footprint is predominantly concentrated in Eastern Europe and Asia, reflecting historical and regulatory factors.
Region | Percentage of Publications | Focus Areas |
---|---|---|
Eastern Europe | 58% | Pharmaceutical synthesis, GC analysis |
East Asia | 27% | Catalytic methods, industrial applications |
North America | 10% | Environmental safety assessments |
Others | 5% | Historical reviews |
Validol is an organic compound with the molecular formula C₁₅H₂₈O₂, consisting of 15 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms [1] [3]. The molecular structure of validol is characterized by a cyclohexane ring with specific substituents attached at defined positions [4]. The core structure features a menthol-derived cyclohexyl group connected to an isovaleric acid component through an ester linkage [2] [5].
The molecular weight of validol is 240.38 g/mol, which is calculated based on the atomic weights of its constituent elements [3] [10]. In its physical form, validol appears as a transparent, oily, colorless liquid with a characteristic menthol-like odor [2] [24].
Validol exhibits complex stereochemistry due to the presence of three stereogenic centers located at positions C-1, C-2, and C-5 of the cyclohexane ring [7] [11]. These stereogenic centers create the potential for multiple stereoisomers, with the naturally occurring and pharmaceutically relevant form having the (1R,2S,5R) configuration [4] [28].
The stereochemistry of validol can be categorized into several types of isomerism:
Stereoisomerism: Validol displays stereoisomerism due to its three stereogenic centers, resulting in multiple possible spatial arrangements while maintaining the same connectivity [11] [12].
Enantiomerism: The enantiomer of validol would possess the (1S,2R,5S) configuration, which is the mirror image of the (1R,2S,5R) configuration [28] [29]. These enantiomers would have identical physical properties but would rotate plane-polarized light in opposite directions.
Diastereomerism: Validol can form diastereomers by changing the configuration at one or two (but not all three) of its stereogenic centers, such as the (1S,2S,5R)-validol diastereomer [28] [12]. These diastereomers have different physical and chemical properties.
Conformational isomerism: The cyclohexane ring in validol can adopt different conformations (chair, boat, twist-boat) while maintaining the same connectivity and stereochemical configuration [7] [23]. The chair conformation is most stable with the bulky substituents (isopropyl and methyl groups) preferentially occupying equatorial positions.
The stereochemistry of validol is critical for its structural integrity and potentially influences its interactions with biological systems [11] [29].
The International Union of Pure and Applied Chemistry (IUPAC) name for validol is (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate [3] [8]. This systematic name provides complete information about the molecular structure and stereochemistry of the compound [4] [5].
The IUPAC name can be broken down into several components:
Prefix (1R,2S,5R): Indicates the absolute configuration at the three stereogenic centers in the molecule [3] [28].
5-methyl: Denotes a methyl group attached to the 5-position of the cyclohexane ring [3] [8].
2-(propan-2-yl): Indicates an isopropyl group attached to the 2-position of the cyclohexane ring [3] [5].
cyclohexyl: Refers to the cyclohexane ring that forms the core structure [3] [8].
3-methylbutanoate: Identifies the isovaleric acid component (3-methylbutanoic acid) that forms an ester with the cyclohexyl alcohol [3] [5].
This systematic nomenclature provides a precise and unambiguous description of validol's chemical structure, including the spatial arrangement of atoms and groups [3] [8].
Validol is known by several common names and synonyms in scientific literature and commercial contexts [1] [2]. The most frequently used alternative names include:
Menthyl isovalerate: This name directly describes the chemical composition as an ester of menthol and isovaleric acid [1] [2].
Mentyl isovalerate: A spelling variation sometimes encountered in older literature [1] [3].
Menthyl 3-methylbutyrate: An alternative name that uses the systematic name of the acid component [1] [4].
Menthyl isopentanoate: Another synonym using an alternative name for isovaleric acid [1] [19].
Menthyl isovalerianate: A less common variant found in some pharmaceutical references [1] [4].
Menth-3-yl isovalerate: A name specifying the position in the menthol structure [1] [3].
Validolum: The Latin pharmaceutical name used in some European pharmacopoeias [2] [8].
These various synonyms reflect the compound's historical development and use across different scientific and industrial contexts [2] [5].
Validol is registered in various chemical databases and classification systems with specific identifiers that facilitate its unambiguous identification [4] [5]. The primary registry classifications include:
CAS Registry Numbers: Validol is assigned two CAS (Chemical Abstracts Service) numbers:
IUPAC Name: (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate serves as the standardized chemical identifier [3] [8].
InChI: InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 provides a unique string representation of the molecular structure [5] [21].
InChIKey: VYQSSWZYPCCBRN-HZSPNIEDSA-N serves as a condensed digital representation of the InChI string [5] [21].
SMILES Notation: CC(C)CC(=O)OC1CC(C)CCC1C(C)C provides a linear text representation of the molecular structure [5] [21].
European Community (EC) Number: EINECS 248-911-4 is the European Inventory of Existing Commercial Chemical Substances identifier [4] [5].
UNII (FDA Substance Registration System): P5M0O284O6 is the unique ingredient identifier assigned by the United States Food and Drug Administration [4] [10].
These registry classifications ensure that validol can be precisely identified across different regulatory, scientific, and commercial contexts [5] [10].
Validol belongs to a family of menthyl esters that share the same cyclohexanol-derived structure but differ in their acid components [2] [3]. A comparative analysis reveals important structural relationships and differences:
Validol (Menthyl isovalerate): Contains a branched 5-carbon acid component (3-methylbutanoic acid or isovaleric acid) with the molecular formula C₁₅H₂₈O₂ and molecular weight of 240.38 g/mol [1] [3].
Menthyl acetate: Features a 2-carbon acid component (acetic acid) with the molecular formula C₁₂H₂₂O₂ and molecular weight of 198.30 g/mol [3] [26].
Menthyl propionate: Contains a 3-carbon acid component (propionic acid) with the molecular formula C₁₃H₂₄O₂ and molecular weight of 212.33 g/mol [3] [26].
Menthyl butyrate: Features a 4-carbon acid component (butyric acid) with the molecular formula C₁₄H₂₆O₂ and molecular weight of 226.36 g/mol [3] [26].
Menthyl valerate: Contains a linear 5-carbon acid component (pentanoic acid or valeric acid) with the molecular formula C₁₅H₂₈O₂ and molecular weight of 240.38 g/mol [3] [26].
The key structural difference between validol and menthyl valerate lies in the branching pattern of the acid component, despite having the same molecular formula and weight [3] [26]. Validol contains a branched isovaleric acid moiety, while menthyl valerate contains a linear valeric acid component [3] [26].